molecular formula C20H19N5O2S B13372745 N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea

N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea

Cat. No.: B13372745
M. Wt: 393.5 g/mol
InChI Key: SNQDHPXIOQGMOS-UHFFFAOYSA-N
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Description

N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological and pharmaceutical properties, including anticancer, antibacterial, and anti-inflammatory activities . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols under Buchwald–Hartwig-type reaction conditions . The reaction conditions often require the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like Xantphos.

Chemical Reactions Analysis

N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the quinazoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Scientific Research Applications

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(phenylcarbamoyl)-2-[4-(prop-2-enylamino)quinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H19N5O2S/c1-2-12-21-18-15-10-6-7-11-16(15)23-20(25-18)28-13-17(26)24-19(27)22-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,21,23,25)(H2,22,24,26,27)

InChI Key

SNQDHPXIOQGMOS-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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